Pyridone 6

Catalog No.
S540721
CAS No.
457081-03-7
M.F
C18H16FN3O
M. Wt
309.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridone 6

CAS Number

457081-03-7

Product Name

Pyridone 6

IUPAC Name

4-tert-butyl-15-fluoro-3,5,10-triazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),4,7(12),8,14,16-heptaen-11-one

Molecular Formula

C18H16FN3O

Molecular Weight

309.3 g/mol

InChI

InChI=1S/C18H16FN3O/c1-18(2,3)17-21-14-10-5-4-9(19)8-12(10)13-11(15(14)22-17)6-7-20-16(13)23/h4-8H,1-3H3,(H,20,23)(H,21,22)

InChI Key

VNDWQCSOSCCWIP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC2=C(N1)C3=C(C=C(C=C3)F)C4=C2C=CNC4=O

Solubility

Soluble in DMSO, not in water

Synonyms

Pyridone 6; Pyridone-6; Pyridone6; CMP 6; JAK Inhibitor I; Janus-Associated Kinase Inhibitor I.

Canonical SMILES

CC(C)(C)C1=NC2=C(N1)C3=C(C=C(C=C3)F)C4=C2C=CNC4=O

Description

The exact mass of the compound Pyridone 6 is 309.1277 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. It belongs to the ontological category of organic heterotetracyclic compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pyridone 6 is a small molecule with significant potential in scientific research due to its ability to inhibit Janus Kinase (JAK) enzymes. JAKs are a family of proteins involved in cell signaling pathways triggered by cytokines and other growth factors. These pathways play a crucial role in various biological processes, including immune function, cell proliferation, and differentiation [].

Inhibiting JAK-STAT Signaling

Pyridone 6 functions as a pan-JAK inhibitor, meaning it can target multiple JAK isoforms, including JAK1, JAK2, JAK3, and Tyk2. It achieves this by competitively binding to the ATP-binding pocket of these enzymes, thereby preventing their activation []. This inhibition disrupts the JAK-STAT signaling pathway, which relies on JAKs phosphorylating STAT proteins (Signal Transducers and Activators of Transcription). Activated STATs then translocate to the nucleus and regulate the expression of various genes [].

Here's how Pyridone 6's impact on JAK-STAT signaling is relevant for research:

  • Cancer Research: Dysregulation of JAK-STAT signaling is implicated in the development and progression of several cancers. Studies have shown that Pyridone 6 effectively inhibits the growth of multiple myeloma cells, both in cell lines and primary patient samples []. This suggests its potential as a therapeutic agent for JAK-dependent cancers.
  • Immunology Research: JAK-STAT signaling is critical for the development and function of immune cells. Pyridone 6's ability to modulate this pathway can be a valuable tool in studying immune responses and autoimmune diseases []. For instance, research suggests Pyridone 6 can promote the differentiation of Th17 cells, a specific type of immune cell [].

Pyridone 6, also known as 6-hydroxy-2(1H)-pyridone, is a synthetic compound characterized by its potent inhibitory effects on Janus kinases. It is classified as a pan-Janus-activated kinase inhibitor, meaning it targets multiple members of the Janus kinase family, which are critical in various signaling pathways involved in immune response and hematopoiesis. Pyridone 6 has garnered attention due to its selective inhibition of Janus kinase 1, Janus kinase 2, Janus kinase 3, and Tyk2, with reported inhibitory concentrations (IC50) of 1 nM for Janus kinase 1, 5 nM for Janus kinase 2, 15 nM for Janus kinase 3, and 1 nM for Tyk2 .

As a JAK inhibitor, Pyridone 6 disrupts cellular signaling by preventing JAK enzymes from transferring phosphate groups to other proteins. This inhibition affects various processes including cytokine signaling, immune cell function, and stem cell differentiation [, , ].

Typical of pyridone derivatives. Notably, it can undergo alkylation reactions with diazoalkanes, where deprotonation occurs first to form an alkyldiazonium cation that subsequently alkylates the pyridone structure. This reaction pathway is significant in synthesizing various substituted pyridones . Additionally, the compound can react with diazomethane, leading to the formation of novel products through nucleophilic attack mechanisms .

The biological activity of Pyridone 6 is primarily attributed to its role as a Janus kinase inhibitor. By inhibiting these kinases, Pyridone 6 effectively suppresses osteoclast formation and bone resorption processes. This makes it relevant in studies related to bone diseases such as osteoporosis and rheumatoid arthritis . Furthermore, its ability to modulate immune responses positions it as a potential therapeutic agent for autoimmune diseases.

Pyridone 6 can be synthesized through various chemical pathways:

  • Condensation Reactions: Starting materials typically include substituted pyridines and appropriate carbonyl compounds.
  • Alkylation: Using diazoalkanes or other alkylating agents can yield different derivatives of Pyridone 6.
  • Cyclization Reactions: These involve the formation of heterocycles from simpler precursors under acidic or basic conditions.

The synthesis often requires careful control of reaction conditions to ensure high yields and purity of the final product .

Pyridone 6 has several applications in both research and therapeutic contexts:

  • Pharmaceutical Research: It serves as a model compound for developing new drugs targeting Janus kinases.
  • Bone Health: Due to its inhibitory effects on osteoclasts, it is being studied for potential treatments of bone-related diseases.
  • Autoimmune Disease Management: Its immunomodulatory properties make it a candidate for therapies aimed at conditions like rheumatoid arthritis and psoriasis .

Studies on Pyridone 6 have focused on its interactions with various biological systems:

  • Janus Kinase Pathways: Research indicates that Pyridone 6 effectively disrupts signaling pathways mediated by Janus kinases, impacting downstream effects on cell proliferation and differentiation.
  • Drug Synergy: Investigations into combining Pyridone 6 with other therapeutic agents have shown promise in enhancing efficacy against certain diseases while minimizing side effects .

Pyridone 6 shares structural and functional similarities with several other compounds in the pyridine and pyridone classes. Here are some notable comparisons:

Compound NameStructure TypeKey ActivityUnique Features
PyridineAromatic heterocycleSolvent propertiesBasicity due to nitrogen atom
PyrimidineAromatic heterocycleNucleic acid componentPresence of two nitrogen atoms
IsoquinolineAromatic heterocycleAntimicrobial propertiesDerived from benzene
QuinolineAromatic heterocycleAntimalarial activityContains a fused benzene ring

Pyridone 6's uniqueness lies in its specific inhibition of multiple Janus kinases, which distinguishes it from other similar compounds that may not exhibit such targeted biological activity .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

309.12774030 g/mol

Monoisotopic Mass

309.12774030 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LDX3F0CCST

Other CAS

457081-03-7

Wikipedia

2-(1,1-DIMETHYLETHYL)9-FLUORO-3,6-DIHYDRO-7H-BENZ[H]-IMIDAZ[4,5-F]ISOQUINOLIN-7-ONE

Dates

Modify: 2023-08-15
1: Nakagawa R, Yoshida H, Asakawa M, Tamiya T, Inoue N, Morita R, Inoue H, Nakao
2: Matsunaga Y, Inoue H, Fukuyama S, Yoshida H, Moriwaki A, Matsumoto T,
3: Kwak HB, Kim HS, Lee MS, Kim KJ, Choi EY, Choi MK, Kim JJ, Cho HJ, Kim JW, Bae
4: Pedranzini L, Dechow T, Berishaj M, Comenzo R, Zhou P, Azare J, Bornmann W,

Explore Compound Types